1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core substituted with ethoxy and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone or ketoaldehyde under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and fluorophenyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed to convert the quinazoline core to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ethoxyphenol and fluorophenol derivatives.
Reduction Products: Quinazoline amine derivatives.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in disease processes.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Quinazoline Derivatives: Other quinazoline compounds with different substituents.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups in various positions.
Ethoxyphenyl Compounds: Compounds with ethoxyphenyl groups in different molecular frameworks.
Uniqueness: 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-2-26-18-13-11-17(12-14-18)25-20-6-4-3-5-19(20)22(27)24-21(25)15-7-9-16(23)10-8-15/h7-14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUEYMQCOBKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.